N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide
Overview
Description
N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a quinoline ring substituted with an ethoxy group at the 8th position and a thiophene ring attached to a carboxamide group at the 2nd position. The combination of these heterocyclic structures imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of 8-ethoxyquinoline: This can be achieved by ethylation of 8-hydroxyquinoline using ethyl iodide in the presence of a base such as potassium carbonate.
Synthesis of thiophene-2-carboxylic acid: This can be prepared via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.
Amidation reaction: The final step involves coupling 8-ethoxyquinoline with thiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 2 and 4, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid at elevated temperatures.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which may contribute to its antimicrobial and anticancer activities. Additionally, the thiophene ring can participate in electron transport, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
8-ethoxyquinoline: Lacks the thiophene and carboxamide groups, making it less versatile.
Thiophene-2-carboxamide: Lacks the quinoline ring, reducing its potential biological activity.
Quinoline-2-carboxamide: Lacks the ethoxy and thiophene groups, affecting its chemical properties.
Uniqueness
N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide is unique due to the combination of the quinoline and thiophene rings, along with the ethoxy and carboxamide groups. This unique structure imparts a range of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-13-8-7-12(11-5-3-9-17-15(11)13)18-16(19)14-6-4-10-21-14/h3-10H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKNGGPBVCWFJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CS3)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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